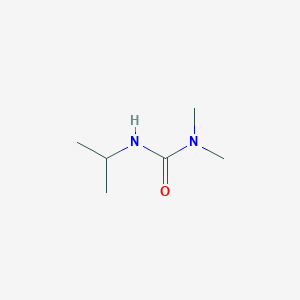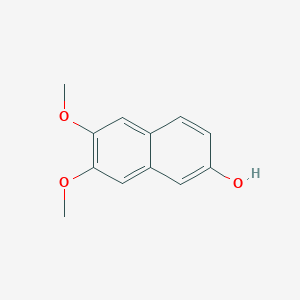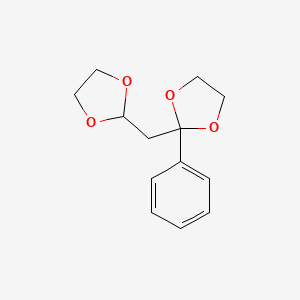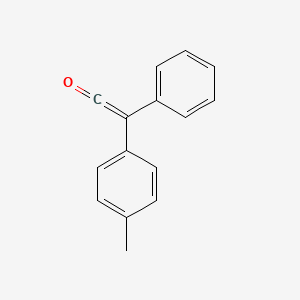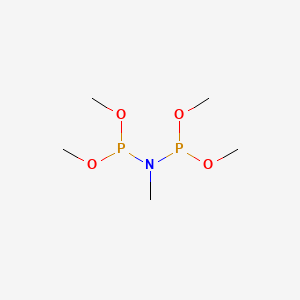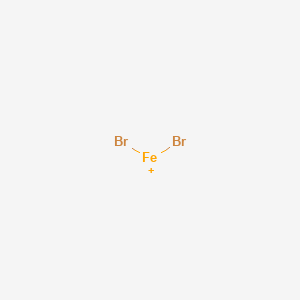
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one is an organogermanium compound with the molecular formula C14H24Ge2O. This compound features a phenyl group attached to a central ethanone structure, which is further substituted with two trimethylgermyl groups.
Métodos De Preparación
The synthesis of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germyl-substituted alcohols.
Aplicaciones Científicas De Investigación
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include the inhibition of certain enzymatic activities or the activation of specific signaling cascades, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one can be compared with other organogermanium compounds, such as:
Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a central germanium atom.
Triphenylgermane: Contains three phenyl groups attached to a germanium atom, offering different reactivity and applications.
Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms attached to germanium, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds .
Propiedades
Número CAS |
38860-13-8 |
|---|---|
Fórmula molecular |
C14H24Ge2O |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
1-phenyl-2,2-bis(trimethylgermyl)ethanone |
InChI |
InChI=1S/C14H24Ge2O/c1-15(2,3)14(16(4,5)6)13(17)12-10-8-7-9-11-12/h7-11,14H,1-6H3 |
Clave InChI |
WOIVPRZHTPZTIN-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C(C(=O)C1=CC=CC=C1)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



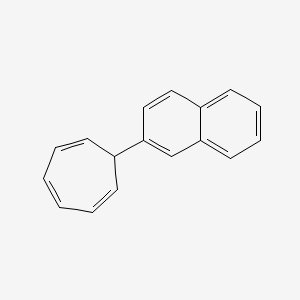
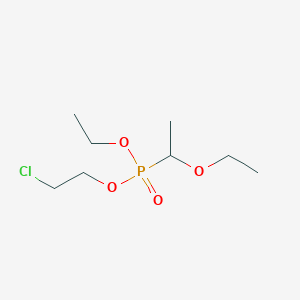
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
